molecular formula C6H3Cl2NO4S B3032756 2-Chloro-5-(chlorosulfonyl)nicotinic acid CAS No. 476156-65-7

2-Chloro-5-(chlorosulfonyl)nicotinic acid

Cat. No.: B3032756
CAS No.: 476156-65-7
M. Wt: 256.06
InChI Key: LZTZZRPMYAKSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(chlorosulfonyl)nicotinic acid is an organic compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . This compound is a derivative of nicotinic acid, featuring both chloro and chlorosulfonyl functional groups attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(chlorosulfonyl)nicotinic acid can be synthesized through various methods. One common approach involves the chlorination of nicotinic acid derivatives. For instance, the chlorination of nicotinic acid N-oxide can yield 2-chloronicotinic acid, which can then be further functionalized to introduce the chlorosulfonyl group . Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorosulfonyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and sulfonation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorosulfonyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chlorosulfonyl group.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinic acid derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include sulfonic acid derivatives.

Scientific Research Applications

2-Chloro-5-(chlorosulfonyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)nicotinic acid involves its interaction with various molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(chlorosulfonyl)nicotinic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in various chemical and biochemical applications.

Properties

IUPAC Name

2-chloro-5-chlorosulfonylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZZRPMYAKSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725650
Record name 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476156-65-7
Record name 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(Chlorosulfonyl)-2-hydroxynicotinic acid (500 mg, 2.10 mmol) vas suspended in 5 ml of POCl3 in a sealed tube and heated to 130° C. until all solid had dissolved. The reaction was cooled to 0° C. and poured onto ice and stirred until a solid formed. The filtered white solid was dried to afford 2-chloro-5-(chlorosulfonyl)nicotinic acid. 1H NMR (400 MHz, Acetone-d6) δ ppm 8.9 (d, J=2.6 Hz, 10H), 9.3 (d, J=2.6 Hz, 10H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(chlorosulfonyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(chlorosulfonyl)nicotinic acid
Reactant of Route 3
2-Chloro-5-(chlorosulfonyl)nicotinic acid
Reactant of Route 4
2-Chloro-5-(chlorosulfonyl)nicotinic acid
Reactant of Route 5
2-Chloro-5-(chlorosulfonyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(chlorosulfonyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.